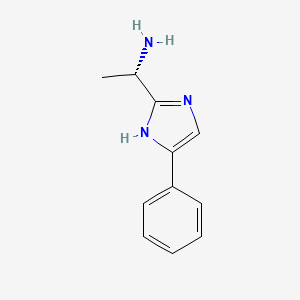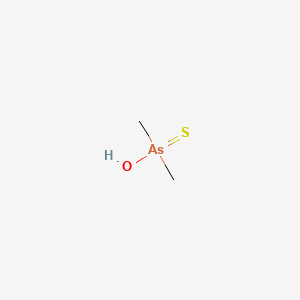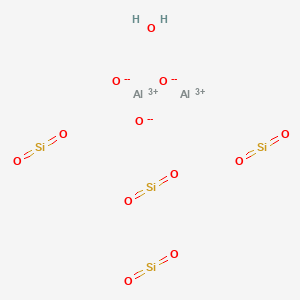
Montmorillonite
説明
Montmorillonite is a type of clay mineral belonging to the smectite group. It is composed of hydrous aluminum silicate and is known for its unique layered structure, high cation exchange capacity, and significant swelling properties. This compound is commonly found in bentonite clay and is formed through the weathering of volcanic ash. It is widely distributed across the globe, with notable deposits in the United States, France, China, and Australia .
科学的研究の応用
Montmorillonite has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in green chemistry applications.
Biology and Medicine: this compound is investigated for its potential in drug delivery systems due to its ability to intercalate and release active substances in a controlled manner.
Industry: this compound is used in the production of drilling muds, as a soil conditioner in agriculture, and as a filler in the construction industry.
作用機序
Montmorillonite, also known as Gelwhite L, is a type of clay mineral with a wide range of applications due to its unique properties . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the gastrointestinal tract, where it is indicated in the treatment of intestinal pain and diarrhea . It has a high adsorption capacity, which allows it to interact with various substances in the gut, including bacteria, viruses, and toxins .
Mode of Action
This compound’s mode of action is primarily through adsorption and ion exchange . It can absorb bacteria, viruses, and toxins, thereby reducing their presence in the gastrointestinal tract . Additionally, this compound has a cation exchange capacity, which allows it to swap its interlayer cations with other cations present in the surrounding environment .
Biochemical Pathways
It is known that this compound can influence the microbial community in the gut . By adsorbing harmful substances, it can alter the balance of microorganisms, potentially promoting the growth of beneficial bacteria .
Result of Action
The primary result of this compound’s action is the improvement of gastrointestinal symptoms, such as intestinal pain and diarrhea . By adsorbing harmful substances and potentially promoting beneficial gut flora, this compound can help restore the normal function of the gastrointestinal tract .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the gut can affect this compound’s adsorption capacity . Furthermore, the pH of the environment can influence the ion exchange process .
将来の方向性
Montmorillonite has a broad spectrum of industrial applications due to its excellent ion-exchange capacity, adsorption properties, and ability to swell . Future research directions include the optimization of the technological approach for the use of this compound-based materials in high-performance electrochemical energy storage devices .
生化学分析
Biochemical Properties
Montmorillonite interacts with various biomolecules, including enzymes and proteins. It has been shown to improve growth performance and enhance immunity in whiteleg shrimp by interacting with various biomolecules . This compound’s specific properties, such as its ability to improve growth performance and enhance immunity, are attributed to its interaction with these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the growth, antioxidant system, and expression of genes related to whiteleg shrimp immunity . It also affects the cellular structure of polyolefin elastomer/ethylene-vinyl acetate copolymer .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to affect the hydration characteristics of this compound under potassium salt inhibitor . It also influences the surface charge properties of this compound .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects. For instance, in a study on whiteleg shrimp, this compound supplements improved the growth, antioxidant system, and expression of genes related to immunity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on whiteleg shrimp, a quadratic relation existed between the growth, feed conversion ratio, lysozyme and penaeidin3a, and the this compound levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to affect the hydration characteristics of this compound under potassium salt inhibitor . It also influences the surface charge properties of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. For example, in a study on the transport of this compound colloid in unsaturated packed column, it was found that the transport of this compound colloid particles occurred with significant retention .
Subcellular Localization
It is known that this compound particles are plate-shaped with an average diameter around 1 μm and a thickness of 0.96 nm
準備方法
Synthetic Routes and Reaction Conditions: Montmorillonite can be synthesized through various methods, including the hydrothermal synthesis method, where aluminum and silicon sources are reacted under high temperature and pressure conditions. Another method involves the sol-gel process, where a colloidal solution of aluminum and silicon precursors is gelled and then dried to form this compound .
Industrial Production Methods: In industrial settings, this compound is often obtained through mining and subsequent purification processes. The purification involves removing non-clay minerals such as quartz, feldspar, and calcite through physical methods like sedimentation, centrifugal separation, and sieving, as well as chemical methods like leaching with acids .
化学反応の分析
Montmorillonite undergoes various chemical reactions, including:
類似化合物との比較
Montmorillonite is often compared with other clay minerals such as kaolinite, illite, and vermiculite:
Kaolinite: Unlike this compound, kaolinite has a lower cation exchange capacity and does not swell significantly. It is primarily used in the paper and ceramics industries.
Illite: Illite has a similar layered structure but with a lower swelling capacity and cation exchange capacity compared to this compound. It is commonly used in drilling muds and as a soil conditioner.
Vermiculite: Vermiculite has a higher swelling capacity than this compound but a lower cation exchange capacity. .
This compound’s unique combination of high cation exchange capacity, significant swelling properties, and versatility in various applications makes it a valuable material in numerous fields.
特性
IUPAC Name |
dialuminum;dioxosilane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOJGAPFQRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | Montmorillonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Powder | |
CAS No. |
1318-93-0, 1302-78-9 | |
| Record name | Montmorillonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montmorillonite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Montmorillonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTMORILLONITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bentonite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Montmorillonite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)
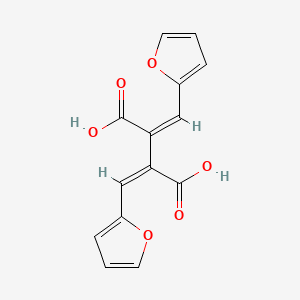
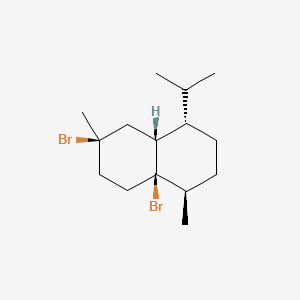

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
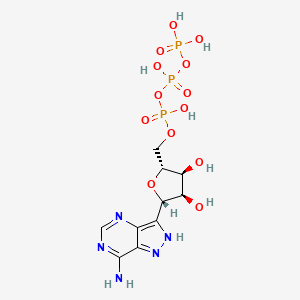

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)
